

# A Comparative Analysis of (Rac)-MGV354 and Travoprost for Intraocular Pressure Reduction

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Compound of Interest		
Compound Name:	(Rac)-MGV354	
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This guide provides a detailed comparison of **(Rac)-MGV354**, a novel soluble guanylate cyclase (sGC) activator, and travoprost, an established prostaglandin F2α analog, for the reduction of intraocular pressure (IOP). The document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles.

# **Executive Summary**

(Rac)-MGV354 demonstrated promising IOP-lowering effects in preclinical models, even suggesting a potentially greater efficacy than travoprost in a primate model of glaucoma. However, it failed to show a statistically significant reduction in IOP compared to vehicle in a Phase I/II clinical trial, leading to the discontinuation of its development for this indication. In contrast, travoprost is a widely-used and effective treatment for glaucoma and ocular hypertension, with a well-established safety and efficacy profile supported by extensive clinical data. This guide presents the experimental data that led to these divergent outcomes.

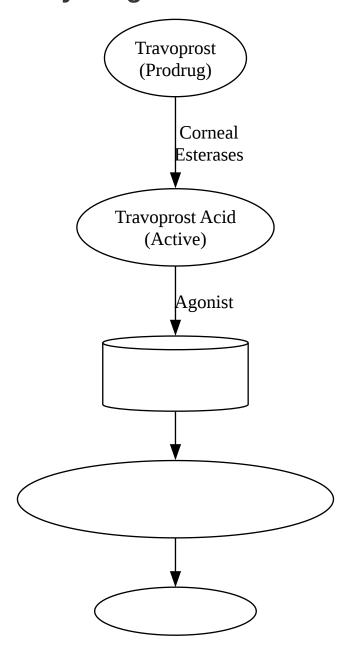
#### **Mechanism of Action**

The two compounds lower IOP through distinct signaling pathways. Travoprost is a prodrug that is hydrolyzed to its active free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor.[1][2][3] This activation increases the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways, thereby reducing IOP.[1][2][4]



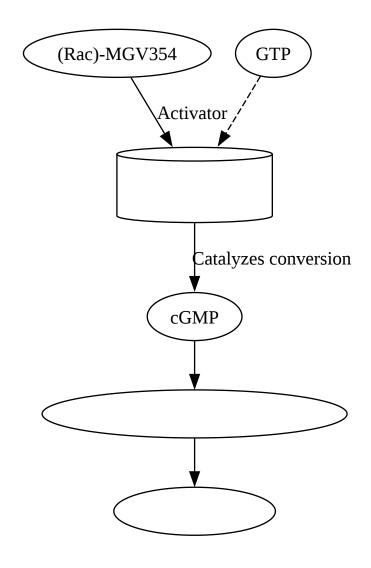
(Rac)-MGV354, on the other hand, is a soluble guanylate cyclase (sGC) activator. It targets the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway. By activating sGC, MGV354 increases the production of cGMP, which is known to be involved in the regulation of aqueous humor outflow.

### **Signaling Pathway Diagrams**



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### **Preclinical Efficacy Data**

(Rac)-MGV354 showed significant IOP reduction in preclinical animal models.

Table 1: Preclinical IOP Reduction with (Rac)-MGV354



Animal Model	Dose	% IOP Reduction (vs. Vehicle)	Duration of Effect
Pigmented Rabbits	Single topical dose	20% - 40% (dose- dependent)	Up to 6 hours
Cynomolgus Monkey (Laser-induced Ocular Hypertension)	Single topical dose	20% - 40% (dose- dependent)	Up to 24 hours

Source: Prasanna et al., 2018[5][6]

In a multi-dose study in the same monkey model, once-daily dosing of **(Rac)-MGV354** for seven days resulted in a sustained IOP lowering that was reported to be of a "greater in magnitude compared to Travatan (travoprost)-induced IOP reduction".[6] However, specific quantitative data from this direct comparison is not publicly available. The main adverse effect noted in these preclinical studies was mild to moderate ocular hyperemia.[6]

#### **Clinical Efficacy and Safety Data**

Travoprost has a well-established clinical profile for IOP reduction in patients with open-angle glaucoma or ocular hypertension.

Table 2: Clinical IOP Reduction with Travoprost 0.004%

Study Population	Baseline IOP (mmHg)	Mean IOP Reduction (mmHg)	% IOP Reduction
Open-Angle			
Glaucoma or Ocular	~25-27	6.5 - 9.0	~25% - 32%
Hypertension			

Source: Multiple clinical trials. Data represents typical findings.[4][7][8]

Commonly reported adverse events for travoprost include ocular hyperemia, eyelash growth, and iris hyperpigmentation.[9]



In contrast to its promising preclinical data, **(Rac)-MGV354** did not demonstrate efficacy in a Phase I/II clinical trial (NCT02743780).

Table 3: Clinical Trial Results for (Rac)-MGV354 0.1% (Part 3)

Treatment Group	N	Change from Baseline in Mean Diurnal IOP (mmHg)
(Rac)-MGV354 0.1%	50	-0.6
Vehicle	50	-1.1

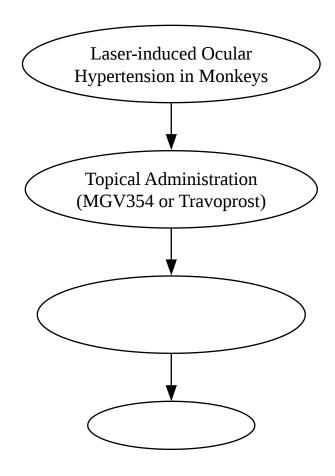
Source: Stacy et al., 2018; ClinicalTrials.gov NCT02743780[10][11]

The difference in IOP lowering between **(Rac)-MGV354** and vehicle was not statistically significant. The most common adverse event was conjunctival and ocular hyperemia.[11] The discrepancy between preclinical and clinical findings has been investigated, with one study exploring potential metabolic differences between species, though no definitive explanation was found.[12]

# Experimental Protocols Preclinical Study: (Rac)-MGV354 in Cynomolgus Monkeys

- Animal Model: Laser-induced ocular hypertension in cynomolgus monkeys. This model
  mimics human glaucoma by inducing damage to the trabecular meshwork with a laser,
  leading to elevated IOP.[13][14][15][16][17]
- Drug Administration: Single or multiple once-daily topical ocular doses of (Rac)-MGV354. A
  comparative arm with Travatan (travoprost) was included in the multi-dose study.
- IOP Measurement: IOP was measured at various time points post-dosing.
- · Workflow Diagram:





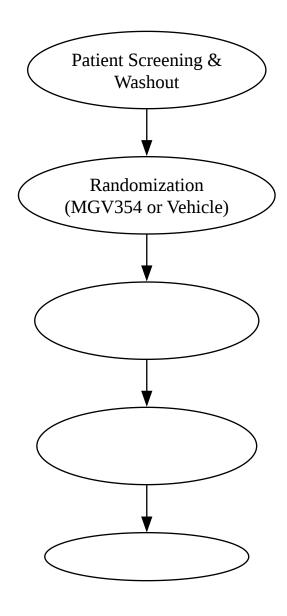
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#### Clinical Trial: (Rac)-MGV354 (NCT02743780)

- Study Design: A three-part, double-masked, randomized, vehicle-controlled, multicenter
   Phase I/II study.[10][11]
- Part 1 & 2: Assessed safety and tolerability of single and multiple ascending doses in healthy
  volunteers and patients to determine the maximum tolerated dose (MTD).[10][11][18]
- Part 3: Evaluated the IOP-lowering efficacy of the MTD (0.1%) administered nightly for one week in 50 patients with open-angle glaucoma or ocular hypertension.[10][11][18]
- Inclusion Criteria (Part 3): Patients aged 18 years or older with a minimum IOP of 24 mmHg at 8 AM after washout of any previous IOP-lowering medication.[18][19]
- Primary Outcome Measure (Part 3): Mean diurnal IOP at Day 8 compared to baseline.[10]
   [11]



#### • Workflow Diagram:



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#### Conclusion

While **(Rac)-MGV354**, a soluble guanylate cyclase activator, showed promise in preclinical models for IOP reduction, it ultimately failed to translate this efficacy to the clinical setting in patients with ocular hypertension or glaucoma. This highlights the critical challenges in drug development and the importance of robust clinical validation. Travoprost remains a first-line therapy for IOP reduction, with a well-established mechanism of action, significant clinical efficacy, and a predictable safety profile. The divergent paths of these two compounds



underscore the complexity of glaucoma pharmacology and the ongoing need for novel therapeutic targets that can successfully navigate the preclinical to clinical transition.

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